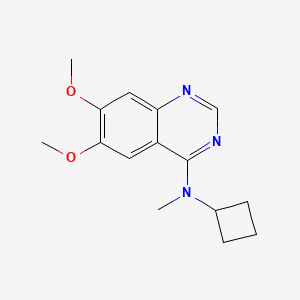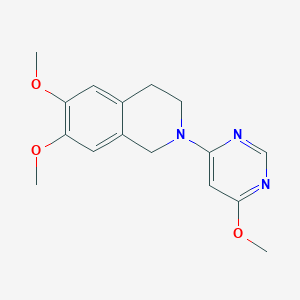
N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
N-Cyclobutylation and N-Methylation: The final steps involve the introduction of the cyclobutyl and methyl groups on the nitrogen atoms. This can be achieved through alkylation reactions using cyclobutyl halides and methyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy positions, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: In biological research, this compound can be used to study the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclobutyl-6,7-dimethoxyquinazolin-4-amine: Lacks the N-methyl group.
N-methyl-6,7-dimethoxyquinazolin-4-amine: Lacks the N-cyclobutyl group.
6,7-dimethoxyquinazolin-4-amine: Lacks both the N-cyclobutyl and N-methyl groups.
Uniqueness: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is unique due to the presence of both the N-cyclobutyl and N-methyl groups, which can significantly influence its biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(10-5-4-6-10)15-11-7-13(19-2)14(20-3)8-12(11)16-9-17-15/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYXSGDEYGCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6445225.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445233.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445239.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)
![1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445254.png)
![8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6445262.png)
![4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445263.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445268.png)
![4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445273.png)
![4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445277.png)
![2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6445292.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445299.png)

![1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine](/img/structure/B6445311.png)
